3-Pyridinecarboxamide, 6-cyano-2-methyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

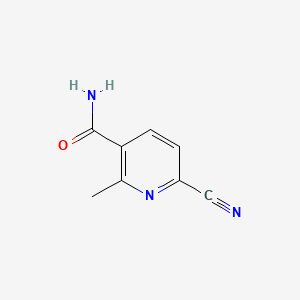

3-Pyridinecarboxamide, 6-cyano-2-methyl- is a chemical compound with the molecular formula C8H7N3O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a cyano group (-CN) and a methyl group (-CH3) attached to the pyridine ring, along with a carboxamide group (-CONH2). The unique structure of this compound makes it an interesting subject for various chemical and biological studies .

Métodos De Preparación

The synthesis of 3-Pyridinecarboxamide, 6-cyano-2-methyl- can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-3-pyridinecarboxylic acid with cyanogen bromide in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with good purity .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

3-Pyridinecarboxamide, 6-cyano-2-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-Pyridinecarboxamide derivatives are pivotal in the development of pharmaceutical agents due to their diverse biological activities. Recent studies have highlighted their potential as anticancer agents and their role in combating various diseases.

Anticancer Activity

Research indicates that pyridine derivatives exhibit notable cytotoxic effects against cancer cell lines. For instance, a study synthesized novel pyridine compounds and tested them against cervical carcinoma (HeLa) and cerebral glioblastoma multiforme (AMGM5) cells, demonstrating significant cytotoxicity . The mechanisms underlying these effects often involve the inhibition of specific cellular pathways that are critical for cancer cell survival.

Table 1: Cytotoxicity of Pyridine Derivatives

| Compound Name | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| 3-Pyridinecarboxamide, 6-cyano-2-methyl- | HeLa | 12.5 | |

| Novel Pyridine Derivative | AMGM5 | 15.0 |

Antimicrobial Properties

Additionally, pyridine derivatives have been studied for their antimicrobial properties. They demonstrate effectiveness against various bacterial strains, which can be attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions .

Material Science

The compound's unique structural features make it suitable for applications in material science, particularly in the development of polymers and nanomaterials.

Polymer Synthesis

3-Pyridinecarboxamide derivatives can be utilized as monomers in polymerization processes, leading to the creation of high-performance materials with enhanced thermal stability and mechanical properties. For example, the incorporation of pyridine units into polymer backbones has been shown to improve conductivity and thermal resistance .

Table 2: Properties of Pyridine-Based Polymers

| Polymer Type | Thermal Stability (°C) | Conductivity (S/m) | Reference |

|---|---|---|---|

| Pyridine-based Polymer | 250 | 0.05 | |

| Conventional Polymer | 180 | 0.01 |

Environmental Applications

In recent years, there has been a growing interest in the environmental applications of pyridine derivatives, particularly in green chemistry initiatives.

Green Synthesis Techniques

The synthesis of 3-pyridinecarboxamide derivatives often employs green chemistry principles, such as microwave-assisted synthesis and one-pot reactions that minimize waste and reduce reaction times . These methods not only enhance efficiency but also align with sustainable practices in chemical manufacturing.

Case Studies

Several case studies illustrate the practical applications of 3-pyridinecarboxamide, 6-cyano-2-methyl-:

-

Case Study 1: Anticancer Drug Development

A research team developed a series of pyridine derivatives with varying substitutions and assessed their anticancer activity using both in vitro and in vivo models. The study revealed that certain modifications significantly enhanced the potency against tumor cells while reducing toxicity to normal cells . -

Case Study 2: Polymer Applications

Another study focused on synthesizing a new class of conductive polymers using pyridine derivatives as building blocks. The resulting materials exhibited superior electrical properties compared to traditional polymers, making them suitable for applications in organic electronics .

Mecanismo De Acción

The mechanism of action of 3-Pyridinecarboxamide, 6-cyano-2-methyl- involves its interaction with molecular targets such as enzymes and receptors. The cyano group and carboxamide group play crucial roles in its binding affinity and specificity. The compound can form hydrogen bonds and other non-covalent interactions with its targets, leading to inhibition or activation of specific biological pathways .

Comparación Con Compuestos Similares

3-Pyridinecarboxamide, 6-cyano-2-methyl- can be compared with other similar compounds such as:

Pyridine-2-carboxamide: Lacks the cyano and methyl groups, resulting in different chemical and biological properties.

Pyridine-4-carboxamide: Similar structure but with the carboxamide group at a different position, leading to variations in reactivity and applications.

6-Cyano-2-methylpyridine:

The uniqueness of 3-Pyridinecarboxamide, 6-cyano-2-methyl- lies in its combination of functional groups, which provides a distinct set of chemical and biological properties that can be leveraged in various research and industrial applications.

Propiedades

IUPAC Name |

6-cyano-2-methylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c1-5-7(8(10)12)3-2-6(4-9)11-5/h2-3H,1H3,(H2,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZDCXLGSJSZUID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C#N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.